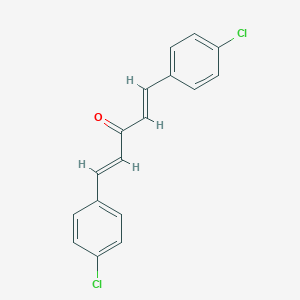
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Cl2O It is characterized by the presence of two 4-chlorophenyl groups attached to a penta-1,4-dien-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one typically involves a base-catalyzed Claisen-Schmidt condensation reaction. The reaction is carried out by mixing acetone (1 equivalent) with 4-chlorobenzaldehyde (2 equivalents) in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature for a few hours, followed by quenching with ice-cold water. The resultant precipitate is filtered and recrystallized from ethanol to obtain the desired compound as an orange solid .
化学反応の分析
Types of Reactions
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
科学的研究の応用
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
- (1E)-1,5-bis(4-chlorophenyl)-1,4-pentadien-3-one
- (4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
- 1,5-di(4-chlorophenyl)penta-1,4-dien-3-one
Uniqueness
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one is unique due to its specific stereochemistry and the presence of two 4-chlorophenyl groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
37630-47-0 |
|---|---|
分子式 |
C17H12Cl2O |
分子量 |
303.2 g/mol |
IUPAC名 |
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Cl2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |
InChIキー |
KKVCZNHIJHTDFP-YDWXAUTNSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













